molecular formula C11H7BrN2O2S B3199192 2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid CAS No. 1016799-66-8

2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B3199192
CAS No.: 1016799-66-8
M. Wt: 311.16 g/mol
InChI Key: ANJURJMSRSVSPN-UHFFFAOYSA-N
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Description

2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid is a heterocyclic compound featuring two pyridine rings connected via a sulfanyl (-S-) bridge. The pyridine-3-carboxylic acid moiety provides a carboxylic acid functional group at position 3, while the 5-bromopyridin-2-yl substituent introduces a bromine atom at position 5 of the second pyridine ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-2-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2S/c12-7-3-4-9(14-6-7)17-10-8(11(15)16)2-1-5-13-10/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJURJMSRSVSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid typically involves the reaction of 5-bromopyridine-2-thiol with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromopyridinyl group can be reduced to form the corresponding pyridinyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridinyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the pyridine ring exhibit significant antimicrobial properties. 2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid has been evaluated for its effectiveness against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, derivatives of this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis of Antimicrobial Agents
A recent study synthesized several derivatives of this compound to evaluate their antibacterial properties. The results showed that modifications to the sulfanyl group enhanced the activity against gram-positive bacteria, indicating potential for development into new antibiotics .

CompoundActivity Against S. aureusActivity Against E. coli
Parent CompoundModerateLow
Sulfanyl Derivative AHighModerate
Sulfanyl Derivative BVery HighHigh

Agrochemicals

Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Pyridine derivatives are known to affect the nervous system of insects, making them suitable candidates for insecticides. Research has shown that this compound exhibits insecticidal activity against common agricultural pests .

Case Study: Insecticidal Efficacy
A field study assessed the effectiveness of this compound in controlling aphid populations on crops. The results indicated a significant reduction in aphid numbers compared to untreated controls, suggesting its potential as an environmentally friendly pesticide alternative .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown promise in improving material resilience .

Case Study: Polymer Synthesis
Research conducted at a leading university focused on incorporating this compound into polyamide matrices. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polyamides, making them suitable for high-performance applications .

PropertyTraditional PolyamideModified Polyamide with Compound
Tensile Strength (MPa)5075
Thermal Stability (°C)200250

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromopyridinyl group may facilitate binding to certain enzymes or receptors, while the sulfanyl group could participate in redox reactions or form covalent bonds with target molecules .

Comparison with Similar Compounds

The following section compares 2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid with six structurally analogous compounds, focusing on substituent effects, molecular properties, and reported activities.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Sulfanyl-Linked Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Functional Groups
Target: this compound C₁₁H₇BrN₂O₂S 327.16 g/mol 5-Bromo-pyridin-2-yl Pyridine, carboxylic acid, sulfanyl
2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid C₁₂H₈ClNO₂S 281.72 g/mol 4-Chlorophenyl Pyridine, carboxylic acid, sulfanyl
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid C₁₃H₁₇NO₂S 251.34 g/mol Cyclohexylmethyl Pyridine, carboxylic acid, sulfanyl
2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid C₁₀H₈N₂O₄S 252.24 g/mol 2,5-Dioxopyrrolidin-3-yl Pyridine, carboxylic acid, sulfanyl, ketone
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids C₁₃H₁₂O₅S (varies) ~280–320 g/mol Carboxymethyl, aryl (e.g., phenyl, 4-ethylphenyl) Butanoic acid, sulfanyl, ketone
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides C₁₄H₁₃N₃O₂S (varies) ~300–350 g/mol Indole-oxadiazole Acetamide, sulfanyl, oxadiazole
5-Bromo-2-sulfanylpyridine-3-carboxylic acid C₆H₄BrNO₂S 234.07 g/mol Bromine at pyridine-5, thione group Pyridine, carboxylic acid, thione

Key Comparative Insights

Electronic and Steric Effects
  • Bromine vs. Chlorine : The target compound’s 5-bromopyridin-2-yl group is bulkier and more polarizable than the 4-chlorophenyl group in . Bromine’s higher electronegativity and capacity for halogen bonding may enhance interactions in biological systems compared to chlorine.
  • Aromatic vs. In contrast, the target’s brominated pyridine retains aromaticity, balancing π-π interactions and moderate hydrophobicity.
  • Dioxopyrrolidinyl Group : The 2,5-dioxopyrrolidin-3-yl substituent in adds hydrogen-bonding sites (ketone and amide-like groups), which could enhance solubility and receptor binding compared to the target’s simpler pyridine substituent.
Physical Properties
  • Solubility : The carboxylic acid group in all compounds enhances water solubility. However, the cyclohexylmethyl substituent in and the bromopyridyl group in the target may reduce solubility compared to the chlorophenyl derivative .

Biological Activity

2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid (CAS RN: 1016799-66-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a bromine atom and a sulfanyl group, which contributes to its biological activity. The carboxylic acid functional group enhances solubility and interaction with biological targets.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's potential as an inhibitor of various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). Inhibitors of GSK-3β have therapeutic implications in neurodegenerative diseases and cancer. The compound exhibited an IC50 value of approximately 8 nM against GSK-3β, indicating potent inhibitory activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse neuronal (HT-22) and microglial (BV-2) cell lines revealed that the compound has a selective cytotoxic profile. At concentrations up to 10 µM, it did not significantly reduce cell viability, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects involves competitive inhibition of kinase activity. The presence of the pyridine and sulfanyl moieties is crucial for binding to the ATP-binding site of kinases, thereby preventing substrate phosphorylation .

Study 1: GSK-3β Inhibition

In a study assessing various compounds' effects on GSK-3β, this compound was found to be one of the most potent inhibitors. The study reported that modifications to the carboxamide moiety could enhance or diminish activity, with specific structural features being critical for maintaining potency .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in models of oxidative stress. The results indicated that treatment with this compound could mitigate neuronal loss induced by oxidative agents, supporting its potential application in neurodegenerative disease therapies .

Summary of Biological Activities

Activity TypeObservationsReference
Kinase Inhibition IC50 = 8 nM for GSK-3β
Cytotoxicity No significant decrease in cell viability at ≤10 µM
Neuroprotection Mitigates oxidative stress-induced neuronal loss

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid, and how can purity be optimized?

  • Methodology : A common approach involves coupling 5-bromo-2-mercaptopyridine with pyridine-3-carboxylic acid derivatives under reflux conditions. For example, thiol-ether bond formation via nucleophilic substitution is achieved using a base like NaH or K₂CO₃ in anhydrous DMF . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity (>95%) is confirmed via HPLC or HPLC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.8 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~ 355 m/z).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, validated using SHELX refinement tools .
  • Elemental Analysis : Cross-checked with theoretical C, H, N, and S percentages to confirm stoichiometry .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Reactivity Profile : The 5-bromo group enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent, 80°C). For example, coupling with pyridine-3-boronic acid yields biheteroaryl derivatives, critical for ligand design . Monitoring via TLC ensures reaction completion.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

  • Strategies :

  • SHELXL Refinement : Use TWIN/BASF commands in SHELX to model twinning. For disorder, apply PART/SUMP constraints to split occupancies .
  • Validation Tools : Check R-factors (R₁ < 0.05) and residual electron density (<1 e⁻/ų) to ensure model accuracy .
  • Comparative Analysis : Cross-validate with similar structures (e.g., mercaptonicotinic acid derivatives) to identify common packing motifs .

Q. How to address contradictions between spectroscopic data and computational predictions (e.g., DFT vs. experimental NMR)?

  • Troubleshooting :

  • Solvent Effects : Simulate NMR shifts using polarizable continuum models (e.g., IEFPCM in Gaussian) to account for solvent-induced deviations .
  • Dynamic Effects : Include Boltzmann-weighted conformational ensembles in DFT calculations to match experimental splitting patterns .
  • Experimental Replication : Repeat under controlled conditions (e.g., degassed solvents, inert atmosphere) to rule out oxidation/impurities .

Q. What experimental design considerations are critical for studying coordination chemistry with transition metals?

  • Design Framework :

  • Ligand Ratios : Optimize metal-to-ligand ratios (e.g., 1:2 for octahedral Co(II) complexes) via Job’s plot analysis .
  • pH Control : Use buffer systems (e.g., acetate, pH 4.5–5.5) to stabilize carboxylate coordination modes .
  • Characterization : Pair SC-XRD with EXAFS to confirm binding modes and oxidation states .

Q. How to mitigate solubility challenges in aqueous reaction systems?

  • Solutions :

  • Co-solvents : Use DMSO/water mixtures (≤10% v/v) to enhance solubility without disrupting reactivity .
  • Derivatization : Convert the carboxylic acid to a methyl ester (via CH₂N₂) for hydrophobic media, then hydrolyze post-reaction .

Q. What strategies ensure stability during thermal or pH-dependent studies?

  • Stability Protocols :

  • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., >180°C for intact framework) .
  • pH Buffering : Below pH 3, protonation of the pyridine N reduces solubility; above pH 7, carboxylate deprotonation dominates. Use phosphate buffers for neutral conditions .
  • Real-Time Monitoring : In-situ IR or UV-Vis tracks degradation (e.g., S–C bond cleavage at λ ~ 280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid

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